2-[(2,4-Dichlorobenzyl)sulfanyl]-6-(thiophen-2-yl)pyridine-3-carbonitrile
Description
2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE is a complex organic compound that features a combination of aromatic rings and heterocyclic structures
Properties
Molecular Formula |
C17H10Cl2N2S2 |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H10Cl2N2S2/c18-13-5-3-12(14(19)8-13)10-23-17-11(9-20)4-6-15(21-17)16-2-1-7-22-16/h1-8H,10H2 |
InChI Key |
QWVPGKLFSBNVBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with phosphorus pentasulfide (P4S10) to form the thiophene ring.
Introduction of the pyridine ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for use in organic semiconductors and other advanced materials.
Biological Research: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(2,4-DICHLOROPHENYL)METHYL]SULFANYL}-6-(THIOPHEN-2-YL)PYRIDINE-3-CARBONITRILE shares similarities with other heterocyclic compounds, such as thiophene derivatives and pyridine derivatives.
Thiophene-based drugs: Suprofen and articaine are examples of thiophene-based drugs with anti-inflammatory and anesthetic properties.
Uniqueness
- The combination of the thiophene and pyridine rings with the 2,4-dichlorophenylmethylsulfanyl group gives this compound unique properties, such as enhanced binding affinity and specificity for certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
